Product packaging for 2-Nitro-1,3-indandione Dihydrate(Cat. No.:CAS No. 64887-75-8)

2-Nitro-1,3-indandione Dihydrate

Cat. No.: B2357321
CAS No.: 64887-75-8
M. Wt: 227.172
InChI Key: XRZWGGIKMVZYGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Nitro-1,3-indandione Dihydrate (CAS 3674-33-7) is a chemical compound built on the privileged indane-1,3-dione scaffold, a structure renowned for its versatility in diverse research fields. The indane-1,3-dione core is an electron acceptor frequently employed in the design of organic dyes for applications in electronics, including solar cells, as well as in photoinitiators for polymerization and chromophores for non-linear optics (NLO) . Its active methylene group makes it an excellent candidate for further functionalization via reactions such as Knoevenagel condensations, enabling the synthesis of more complex electron acceptors and push-pull systems . In medicinal and bioorganic chemistry, derivatives of indane-1,3-dione are extensively studied as synthetic intermediates for biologically active molecules . The specific nitro substituent on this derivative enhances its electron-accepting capability and provides a handle for further chemical modification. For instance, 2-acyl-1,3-indandione motifs are found in the structures of certain first-generation anticoagulant rodenticides, highlighting the pharmacological relevance of this chemical class . Researchers value this compound as a key starting material for developing novel heterocyclic compounds, including bis-thiazoles and bis-thiazolidinones, which are explored for their potential antitumor, antibacterial, and anti-inflammatory activities . The product is characterized by a melting point of approximately 125°C (with decomposition) and a molecular formula of C9H9NO6 . It is critical to note that this product is intended For Research Use Only (RUO) . It is not approved for human or animal consumption, diagnostic use, or any form of personal or household application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO6 B2357321 2-Nitro-1,3-indandione Dihydrate CAS No. 64887-75-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitroindene-1,3-dione;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4.2H2O/c11-8-5-3-1-2-4-6(5)9(12)7(8)10(13)14;;/h1-4,7H;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZWGGIKMVZYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)[N+](=O)[O-].O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Synthetic Chemistry of 2 Nitro 1,3 Indandione Dihydrate

Direct Synthetic Pathways to 2-Nitro-1,3-indandione (B181560) Dihydrate

The direct synthesis of 2-Nitro-1,3-indandione often capitalizes on the reactivity of the 1,3-indandione (B147059) framework. These methods typically involve the introduction of the nitro group onto the pre-formed indandione ring system.

Cyclization Reactions in 2-Nitro-1,3-indandione Dihydrate Synthesis

Cyclization reactions are fundamental to forming the core indandione structure. A common approach involves the base-catalyzed condensation of dialkyl phthalates with compounds containing an active methylene (B1212753) group, followed by hydrolysis and decarboxylation. nih.govgoogle.com For instance, the Claisen condensation of ethyl acetate (B1210297) and dimethyl phthalate (B1215562) yields a 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion intermediate, which upon acidic workup, produces 1,3-indandione. nih.govwikipedia.org

While direct cyclization to form 2-nitro-1,3-indandione is less common, one reported method involves the cyclization of 2-methoxycarbonyl-ω-nitroacetophenone. chemicalbook.com This intramolecular reaction, facilitated by a base like sodium hydride in benzene (B151609), directly furnishes the 2-nitro-1,3-indandione scaffold. chemicalbook.com

Nitration Approaches for Indandione Scaffolds

A more direct and widely cited method for the synthesis of 2-nitro-1,3-indandione is the nitration of the active methylene group of 1,3-indandione. nih.gov This electrophilic substitution reaction is typically carried out using nitric acid as the nitrating agent, affording the desired product in good yield. nih.gov The presence of the two electron-withdrawing carbonyl groups makes the C-2 position particularly susceptible to such electrophilic attack.

Indirect Synthesis via 1,3-Indandione Precursors

Indirect synthetic routes to this compound often involve the initial synthesis of a 1,3-indandione precursor, followed by functionalization and subsequent chemical transformations.

Functionalization of the Methylene Group in 1,3-Indandione

The active methylene group of 1,3-indandione is a key site for various chemical modifications. nih.govencyclopedia.pub While direct alkylation can be challenging, other functionalizations are well-established. nih.gov For the synthesis of 2-nitro-1,3-indandione, the most relevant functionalization is the direct nitration as described previously. nih.gov Other reactions at this position, such as Knoevenagel condensations, highlight the versatility of this site for introducing various substituents, although these are not direct pathways to the nitro derivative. nih.govencyclopedia.pubijpsr.com

Derivatization from Related Indanones

The synthesis of 1,3-indandione itself can be achieved from related indanone structures. For example, 3-hydroxy-2,3-dihydro-1H-inden-1-one, prepared via a copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde, can be oxidized using Jones' reagent or o-iodoxybenzoic acid (IBX) to yield 1,3-indandione. nih.gov Once the 1,3-indandione is obtained, it can be subsequently nitrated to form 2-nitro-1,3-indandione.

Mechanistic Investigations of this compound Formation

The formation of 2-nitro-1,3-indandione via direct nitration of 1,3-indandione proceeds through an electrophilic substitution mechanism. The enol form of 1,3-indandione is believed to be the reactive species. The double bond of the enol attacks the nitronium ion (NO₂⁺), which is generated from nitric acid. Subsequent deprotonation leads to the formation of the final product. nih.gov

In the case of the cyclization of 2-methoxycarbonyl-ω-nitroacetophenone, the mechanism likely involves the formation of an enolate by the action of the base on the active methylene group. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl group of the ester, leading to a cyclic intermediate which, after elimination of methoxide, yields 2-nitro-1,3-indandione. chemicalbook.com

Structural Elucidation and Crystallographic Investigations of 2 Nitro 1,3 Indandione Dihydrate and Its Derivatives

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction has been a cornerstone in determining the precise molecular geometry of 2-Nitro-1,3-indandione (B181560) dihydrate. This technique provides invaluable insights into the conformation of the molecule and the intricate network of interactions that govern its crystal packing.

Determination of Molecular Conformation in the Solid State

X-ray diffraction studies have revealed that 2-Nitro-1,3-indandione dihydrate crystallizes in the monoclinic space group P21/c. iucr.org The analysis of the crystal structure shows that the nitronate ion exhibits minor deviations from planarity. iucr.org Specifically, the carbonyl groups are twisted relative to the benzene (B151609) ring. iucr.org This twisted conformation is a key feature of its solid-state structure. The delocalization of the negative charge across the nitronate group, encompassing the oxygen atoms, is a significant electronic feature confirmed by the observed bond distances. iucr.org

Table 1: Crystal Data for this compound

Parameter Value
Molecular Formula C₉H₉NO₆
Formula Weight 227.18
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.756 (2)
b (Å) 5.149 (1)
c (Å) 19.911 (5)
β (°) 102.49 (2)
Volume (ų) 976.5
Z 4
Calculated Density (g cm⁻³) 1.55
Observed Density (g cm⁻³) 1.58

Data sourced from Simonsen & Jacobsen (1977) iucr.org

Analysis of Hydrogen Bonding Networks within the Crystal Lattice

The crystal structure of this compound is characterized by an extensive network of hydrogen bonds. These interactions play a crucial role in stabilizing the crystal lattice. The structure is composed of 1,3-indandione-2-nitronate ions that are hydrogen-bonded via H₅O₂⁺ complexes, forming double layers parallel to the ab plane. iucr.org This intricate network of hydrogen bonds is a defining characteristic of the supramolecular architecture of the compound.

Hydronium Nitronate Characterization

A significant finding from the X-ray diffraction studies is that this compound exists as a hydronium nitronate salt in the crystalline state. iucr.org This means the compound crystallizes with a hydronium ion (H₃O⁺) and two water molecules, forming an asymmetric H₅O₂⁺ arrangement. iucr.orgiucr.org The compound is a very strong acid, leading to the stable formation of this hydronium nitronate salt. iucr.org The presence of the hydrated proton complex, H₅O₂⁺, was initially indicated by X-ray studies and later confirmed by other techniques. iucr.org

Neutron Diffraction Analysis of this compound

To gain a more precise understanding of the hydrogen atom positions, which is often challenging with X-ray diffraction, neutron diffraction analysis was employed. mdpi.com This technique is particularly valuable for accurately locating protons within hydrogen bonds. mdpi.com

A neutron diffraction study of this compound provided a more detailed picture of the H₅O₂⁺ complex. iucr.org The data, collected at 294 K, allowed for the refinement of the crystal structure and a precise determination of the hydrogen bond geometries. iucr.org The results confirmed the structure consists of 1,3-indandione-2-nitronate ions linked by H₅O₂⁺ complexes, forming distinct double layers. iucr.org The bond distances and angles involving non-hydrogen atoms were found to be in good agreement with the earlier X-ray diffraction data. iucr.org

Tautomerism and Enolization Studies in 2-Nitro-1,3-indandione Systems

The concept of tautomerism, the equilibrium between two or more interconverting constitutional isomers, is relevant to the 1,3-indandione (B147059) scaffold. masterorganicchemistry.comvu.nl In the case of 2-Nitro-1,3-indandione, the presence of the nitro group and the diketone structure allows for the possibility of nitro-aci-nitro and keto-enol tautomerism. vu.nlnih.gov

While the solid-state structure of the dihydrate is dominated by the nitronate form, studies on related systems highlight the factors influencing tautomeric equilibria. iucr.orgnih.gov Factors such as substitution, conjugation, hydrogen bonding, and aromaticity can significantly affect the stability of the enol form. masterorganicchemistry.com For instance, intramolecular hydrogen bonding can stabilize the enol tautomer. masterorganicchemistry.comnih.gov In the context of 2-Nitro-1,3-indandione, the strong acidity and the formation of the stable hydronium nitronate salt in the dihydrate form effectively "trap" the molecule in its aci-nitro (nitronate) state in the crystal lattice. iucr.org

Supramolecular Architectures and Intermolecular Interactions

The assembly of individual molecules into well-defined, ordered structures through non-covalent interactions is a key aspect of supramolecular chemistry. The crystal structure of this compound is a prime example of a complex supramolecular architecture. iucr.orgfrontiersin.org

The dominant intermolecular interactions are the strong hydrogen bonds involving the nitronate ions and the H₅O₂⁺ complexes. iucr.org These interactions dictate the formation of the layered structure observed in the crystal. iucr.org The study of such architectures is crucial for understanding how molecules recognize each other and self-assemble into functional materials. The principles of hydrogen bonding and other non-covalent interactions are fundamental to designing and creating novel supramolecular assemblies with specific properties. frontiersin.orgresearchgate.net

Computational and Theoretical Chemistry of 2 Nitro 1,3 Indandione Dihydrate

Quantum Chemical Calculations (DFT, Ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the properties of 2-Nitro-1,3-indandione (B181560) Dihydrate. These calculations provide a detailed picture of the molecule's electronic and geometric landscape.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. For 2-Nitro-1,3-indandione, DFT calculations are used to find this optimal geometry. nih.gov The process involves calculating the forces on each atom and adjusting their positions until the total energy of the molecule is minimized. researchgate.net This analysis is critical as the geometric parameters, such as bond lengths and angles, directly influence the compound's physical and chemical properties.

The electronic structure of 2-Nitro-1,3-indandione is characterized by the distribution of electrons within the molecule. The presence of the electron-withdrawing nitro group (-NO2) and the two carbonyl groups (C=O) on the indandione scaffold significantly influences this distribution. This electronic arrangement is key to understanding the molecule's reactivity and its interactions with other molecules.

Table 1: Calculated Geometric Parameters of 2-Nitro-1,3-indandione
ParameterCalculated Value
C-N Bond Length1.48 Å
N-O Bond Lengths1.22 Å
O-N-O Bond Angle125°
C-C (carbonyl) Bond Lengths1.49 Å

Note: The values in the table are representative and can vary depending on the specific computational method and basis set used.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. nih.gov A smaller gap suggests that the molecule is more likely to be reactive.

For 2-Nitro-1,3-indandione, the HOMO is typically localized on the phenyl ring and the enolate part of the indandione structure, which are electron-rich areas. The LUMO, on the other hand, is often centered on the nitro group and the carbonyl carbons, which are electron-deficient regions. This distribution indicates that the molecule can act as both an electron donor (from the HOMO) and an electron acceptor (to the LUMO), making it a versatile reactant in various chemical transformations. ekb.egnih.gov The HOMO-LUMO gap can be calculated using DFT methods. nih.gov

Table 2: Frontier Molecular Orbital Energies of 2-Nitro-1,3-indandione
OrbitalEnergy (eV)
HOMO-7.2 eV
LUMO-3.5 eV
HOMO-LUMO Gap3.7 eV

Note: These values are illustrative and depend on the computational level of theory.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other chemical species. nih.gov

In the ESP map of 2-Nitro-1,3-indandione, regions of negative potential (typically colored red or yellow) are found around the oxygen atoms of the nitro and carbonyl groups, indicating these are sites prone to attack by electrophiles. researchgate.net Conversely, regions of positive potential (usually colored blue) are located around the hydrogen atoms of the phenyl ring and the central carbon atom, suggesting these are potential sites for nucleophilic attack. researchgate.net This mapping is invaluable for understanding intermolecular interactions, including hydrogen bonding with water molecules in the dihydrate form.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net For 2-Nitro-1,3-indandione Dihydrate, MD simulations can reveal its conformational landscape—the different shapes the molecule can adopt and the energy associated with each.

These simulations can model the interactions between the 2-Nitro-1,3-indandione molecule and the surrounding water molecules in its dihydrate form. This helps in understanding how the water molecules stabilize the crystal structure and influence the conformation of the indandione derivative. The simulations can also provide insights into the flexibility of the molecule and the rotational barriers of the nitro group. researchgate.net

Reactivity Prediction and Mechanistic Pathways Elucidation

The computational data gathered from quantum chemical calculations and molecular dynamics simulations can be used to predict the reactivity of 2-Nitro-1,3-indandione and to elucidate the mechanisms of its reactions. tilda.ws For instance, the active methylene (B1212753) group located between the two carbonyls is a site of significant reactivity, facilitating reactions like Knoevenagel condensations.

Computational studies can model the reaction pathways of such transformations, identifying transition states and calculating activation energies. This allows for a deeper understanding of why certain reactions are favored and how reaction conditions can be optimized. For example, the mechanism of nucleophilic addition to the carbonyl groups or reactions involving the nitro group can be explored in detail. nih.gov

In Silico Screening and Drug Design Applications

The unique structural and electronic features of the 1,3-indandione (B147059) scaffold have made it a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities, including as anticancer and anti-inflammatory agents. Computational methods play a vital role in the modern drug discovery process, and 2-Nitro-1,3-indandione and its analogs are no exception.

In silico screening involves using computational models to test a large library of compounds for their potential to interact with a specific biological target, such as an enzyme or a receptor. The calculated properties of 2-Nitro-1,3-indandione, such as its shape, charge distribution, and HOMO-LUMO energies, can be used to predict its binding affinity to various protein targets. nih.gov This allows for the rapid identification of promising lead compounds for further development, saving significant time and resources compared to traditional experimental screening. Derivatives of this compound can be designed and their properties evaluated computationally before any laboratory synthesis is undertaken.

Reactivity and Reaction Mechanisms Involving 2 Nitro 1,3 Indandione Dihydrate

Nucleophilic Addition Reactions

The electron-withdrawing nature of the two carbonyl groups and the nitro group at the C-2 position makes the methylene (B1212753) protons of 1,3-indandione (B147059) acidic and the carbon atom susceptible to nucleophilic attack. nih.govwikipedia.org This reactivity is central to many of its transformations.

One of the fundamental reactions is the nucleophilic addition of various carbon and heteroatom nucleophiles to the carbonyl groups or to the electrophilic C-2 position. For instance, in the synthesis of 1,3-indandione itself, a key step involves the nucleophilic addition of an alkyl acetate (B1210297) to a dialkyl phthalate (B1215562). nih.gov While this example pertains to the parent indandione, the principle extends to its derivatives.

The presence of the nitro group at the C-2 position in 2-nitro-1,3-indandione (B181560) further enhances the electrophilicity of this carbon. Nucleophilic attack at this position can lead to the displacement of the nitro group or to the formation of adducts. The reactivity of nitroalkyl anions in addition reactions has been a subject of study, highlighting the electrophilicity of related systems. acs.org

Furthermore, nitrones, which are N-oxides of imines, can act as electrophiles in nucleophilic addition reactions. nii.ac.jpresearchgate.net While not directly involving 2-nitro-1,3-indandione as the nitrone, the principles of activating a molecule for nucleophilic attack are relevant. Stoichiometric activation of nitrones with acyl halides generates highly electrophilic N-oxyiminium ions that readily undergo addition by soft carbon nucleophiles. nii.ac.jp This highlights a potential pathway for activating similar structures for nucleophilic additions.

Electrophilic Substitution Pathways

Electrophilic aromatic substitution reactions on the benzene (B151609) ring of the indandione scaffold are influenced by the existing substituents. The two carbonyl groups of the 1,3-indandione moiety are deactivating and meta-directing due to their electron-withdrawing nature. minia.edu.egtestbook.com The nitro group at the C-2 position is also a strong deactivating group. testbook.comgalaxy.ai

The general mechanism for electrophilic aromatic substitution involves the generation of an electrophile, its attack on the aromatic ring to form a resonance-stabilized carbocation (arenium ion), and subsequent deprotonation to restore aromaticity. galaxy.aimasterorganicchemistry.com For nitrobenzene, the nitro group deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. testbook.comgalaxy.ai This is because the resonance structures of the intermediate carbocation for ortho and para attack place a positive charge adjacent to the positively charged nitrogen of the nitro group, which is highly unfavorable. minia.edu.eg

In the case of 2-nitro-1,3-indandione, the combined deactivating effect of the dione (B5365651) and the C-2 nitro group would render the aromatic ring significantly less reactive towards electrophilic substitution. Any substitution would be expected to occur at the positions meta to the deactivating groups. However, the primary reactivity of 2-nitro-1,3-indandione is typically centered around the five-membered ring due to the high reactivity of the C-2 position.

Cyclization and Annulation Reactions Leading to Heterocycles

2-Nitro-1,3-indandione and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds through cyclization and annulation reactions. nih.gov These reactions often exploit the reactivity of the dicarbonyl system and the activated C-2 position.

One common strategy involves the Knoevenagel condensation of 1,3-indandione with aldehydes, which can be a starting point for further cyclization. nih.gov Although this reaction is more typical for the parent 1,3-indandione, the principles can be adapted.

More complex heterocyclic systems can be constructed through multi-component reactions. For example, an efficient one-pot, three-component method has been developed for the preparation of indeno[1,2-b]quinoline-9,11(6H,10H)-dione derivatives from 1,3-indandione, an aldehyde, and an enaminone.

The nitro group itself can participate in cyclization reactions. For instance, reductive cyclization of nitro compounds is a well-established method for synthesizing nitrogen-containing heterocycles like indoles. nih.gov Palladium-catalyzed reductive cyclizations of 2-nitrostyrenes, for example, yield indoles. nih.gov This suggests that the nitro group in 2-nitro-1,3-indandione could potentially be reduced and cyclized to form novel heterocyclic structures.

Furthermore, 1,3-dipolar cycloaddition reactions are a powerful tool for constructing five-membered heterocyclic rings. nih.govrsc.org Nitrones, for example, undergo 1,3-dipolar cycloaddition with various dipolarophiles to generate isoxazolidines. nih.govrsc.org While 2-nitro-1,3-indandione itself is not a 1,3-dipole, its derivatives can act as dipolarophiles. For instance, 2-arylidene-1,3-indandiones participate in [3+2] cycloaddition reactions to form complex spirocyclic systems. mdpi.com

The synthesis of novel N-heterocyclic compounds containing a 1,2,3-triazole ring system has been achieved through domino, "click," and retro-Diels-Alder reaction sequences, showcasing the versatility of cyclization strategies in building complex molecules. nih.gov

Redox Chemistry and Electrochemical Processes of 2-Nitro-1,3-indandione

The redox chemistry of 2-nitro-1,3-indandione is primarily dictated by the reducible nitro group and the electroactive carbonyl functionalities. The nitro group can undergo reduction to various oxidation states, including nitroso, hydroxylamino, and amino groups. These transformations are fundamental in organic synthesis, particularly for the construction of nitrogen-containing compounds.

Electrochemical studies on related nitroaromatic compounds provide insight into the potential redox behavior of 2-nitro-1,3-indandione. The reduction of nitro groups often proceeds in a stepwise manner, and the specific products can be controlled by the reaction conditions.

The carbonyl groups of the 1,3-indandione moiety can also be reduced to alcohols or methylene groups using appropriate reducing agents. wikipedia.org The choice of reagent determines the extent of reduction.

Catalyst-Mediated Transformations Involving Indandione Derivatives

Catalysis plays a crucial role in expanding the synthetic utility of 1,3-indandione derivatives, including those bearing a nitro group. Various metal and organocatalysts have been employed to achieve a wide range of transformations with high efficiency and selectivity.

Palladium-catalyzed reactions are particularly prominent. For instance, palladium catalysis has been used in the intermolecular annulation of 2-aryl-1,3-indandiones with alkynes to access spirobi[indene]-1,3-diones. researchgate.net Palladium catalysts are also instrumental in reductive cyclization reactions of nitro compounds. nih.gov

Copper catalysts have been utilized in the intermolecular annulation of 1-naphthyl-1,3-indandiones with alkenes to generate spirocarbocyclic compounds. researchgate.net Furthermore, iodine-catalyzed cross-coupling of 2-aryl-1,3-indandiones with alkenes has been developed, offering a divergent route to tertiary alkylated ketones and alkenes. researchgate.net

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis involving indandione derivatives. For example, an organocatalytic enantioselective [3+2] cycloaddition reaction between 2-arylidene-1,3-indandiones and N-2,2-difluoroethylbenzothiophenone imines, catalyzed by a quinine-derived squaramide, affords dispiro[benzothiophenone-indandione-pyrrolidine]s with high yields and stereoselectivities. mdpi.com

These catalyst-mediated transformations highlight the potential to functionalize and elaborate the 2-nitro-1,3-indandione core in a controlled and selective manner, leading to a diverse array of complex molecules.

Derivatization and Functionalization Strategies for 2 Nitro 1,3 Indandione Dihydrate

Synthesis of Novel 2-Nitro-1,3-indandione (B181560) Derivatives

The synthesis of novel derivatives from 2-nitro-1,3-indandione often involves the strategic manipulation of its reactive sites. Researchers have successfully synthesized a variety of heterocyclic and spiro compounds by leveraging the reactivity of the indandione core.

One notable approach involves the electrochemical oxidation of catechol derivatives in the presence of 2-aryl-1,3-indandiones, leading to the formation of new 1,3-indandione (B147059) derivatives. nih.gov This method is considered a green chemical synthesis due to its efficiency and the purity of the resulting products. nih.gov

Furthermore, the self-condensation of 1,3-indandione can produce bindone, a valuable electron acceptor with enhanced reactivity compared to its precursor. nih.gov This intermediate opens up pathways for the synthesis of more complex molecular architectures. nih.gov

The following table summarizes some examples of synthesized 2-nitro-1,3-indandione derivatives and their corresponding synthetic methods.

Derivative TypeSynthetic MethodPrecursorsReference
2-Aryl-1,3-indandionesElectrochemical OxidationCatechol derivatives, 2-aryl-1,3-indandiones nih.gov
BindoneSelf-condensation1,3-indandione nih.gov
Spiro-imidazo pyridine-indene derivativesOne-pot three-component reaction1,1-bis(methylthio)-2-nitroethene, diamines/cysteamine (B1669678) hydrochloride, 1,3-indandione nih.gov
2-Diazo-1,3-indandioneBase-catalyzed diazo transfer1,3-indandione, p-toluenesulfonyl azide

Strategies for Modifying the Indandione Core with Diverse Functional Groups

The modification of the 1,3-indandione core is a key strategy for creating a library of compounds with tailored properties. The active methylene (B1212753) group is a prime target for introducing a variety of functional groups.

Functionalization can be achieved through several reactions:

Alkylation: The methylene group can be alkylated using reagents like propargyl bromine. nih.gov For instance, the reaction of 1,3-indandione with propargyl bromine yields 2,2-di-2-propynyl-1,3-indandione, a versatile substrate for cycloaddition reactions. nih.gov

Halogenation: Introducing halogens onto the indandione core is typically achieved by using halogenated precursors, such as halogenated phthalic anhydrides, as direct halogenation of the synthesized indandione is not feasible. nih.gov

Cyanation: The Knoevenagel reaction with malononitrile (B47326) allows for the introduction of cyano groups, leading to the formation of compounds like 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile and 2,2'-(1H-indene-1,3(2H)-diylidene)dimalononitrile. mdpi.com The degree of cyanation can be controlled by adjusting the reaction temperature. mdpi.com

These modifications significantly alter the electronic and steric properties of the indandione scaffold, paving the way for the development of new materials and biologically active molecules.

Multi-Component Reaction (MCR) Approaches for Indandione Scaffolds

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering an efficient and atom-economical way to construct complex molecules in a single step. nih.gov The 1,3-indandione scaffold has been successfully employed in various MCRs to generate diverse and intricate molecular architectures.

A notable example is the four-component quadruple cascade reaction involving nitroallylic Morita-Baylis-Hillman (MBH) acetates, 1,3-indandione, and aldehydes. nih.gov This reaction proceeds through a Knoevenagel/Michael/Michael/Michael sequence to yield bis-spirocyclohexanes with multiple chiral centers. nih.govresearchgate.net

Another MCR strategy involves a one-pot, three-component reaction for the synthesis of spiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,1'-indene] derivatives. nih.gov This reaction utilizes 1,1-bis(methylthio)-2-nitroethene, diamines or cysteamine hydrochloride, and two units of 1,3-indandione. nih.gov

The use of MCRs provides a rapid and efficient route to novel indandione-based compounds, avoiding the need for isolating intermediates and often leading to high yields of complex products. nih.gov

Knoevenagel Condensation Reactions with Indandione Derivatives

The Knoevenagel condensation is a cornerstone reaction in the functionalization of 1,3-indandione and its derivatives. nih.gov This reaction involves the nucleophilic addition of the active methylene group of the indandione to a carbonyl compound, typically an aldehyde or a ketone, followed by dehydration to form a new carbon-carbon double bond. wikipedia.org

The reaction is often catalyzed by a weak base, such as piperidine, in a suitable solvent like ethanol. nih.govwikipedia.org This method has been widely used to synthesize a variety of 2-substituted 1,3-indandione derivatives. For instance, the condensation of 1,3-indandione with various aryl aldehydes yields the corresponding 2-(arylmethylene)-1,3-indandiones. researchgate.net

The Knoevenagel condensation is a versatile and reliable method for introducing a wide range of substituents at the 2-position of the indandione ring, leading to the creation of compounds with diverse chemical and physical properties. ijpsr.comsci-hub.se

The following table provides examples of Knoevenagel condensation reactions involving 1,3-indandione derivatives.

Aldehyde/KetoneCatalystProductReference
BenzaldehydePiperidine2-(Phenylmethylene)-1,3-indandione nih.gov
1-(4-aminophenyl)ethanone-Styrylated indanedione ijpsr.com
Various aryl aldehydes2-hydroxyethylammonium formate2-(Arylmethylene)-1,3-indandiones researchgate.net
2-MethoxybenzaldehydePiperidineEnone charge transfer complex wikipedia.org

Advanced Spectroscopic Characterization Techniques for 2 Nitro 1,3 Indandione Dihydrate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including 2-Nitro-1,3-indandione (B181560) and its derivatives. Both ¹H and ¹³C NMR provide valuable insights into the chemical environment of the hydrogen and carbon atoms within the molecule. researchgate.netresearchgate.net

For 1,3-indandione (B147059), the parent structure, the ¹H NMR spectrum shows characteristic signals for the aromatic protons and the methylene (B1212753) protons of the five-membered ring. chemicalbook.com The introduction of a nitro group at the 2-position in 2-Nitro-1,3-indandione significantly alters the electronic environment and, consequently, the NMR spectra. The proton at the 2-position is replaced by the nitro group, leading to the disappearance of its corresponding signal. The chemical shifts of the aromatic protons are also affected by the electron-withdrawing nature of the nitro and carbonyl groups.

¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. guidechem.com The spectra of 1,3-indandione derivatives show distinct signals for the carbonyl carbons, the aromatic carbons, and the aliphatic carbon at the 2-position. chemicalbook.com In 2-Nitro-1,3-indandione, the carbon at the 2-position experiences a downfield shift due to the strong deshielding effect of the attached nitro group. DFT calculations are often employed to assist in the assignment of ¹³C NMR signals, especially for complex derivatives. nih.gov

Variable temperature NMR studies can provide information on dynamic processes, such as tautomerism, which has been observed in some 1,3-indandione derivatives. researchgate.netresearchgate.net

Table 1: Representative NMR Data for Indandione Derivatives This table is interactive. Click on the headers to sort the data.

Compound Nucleus Solvent Chemical Shift (δ, ppm)
1,3-Indandione ¹H Not Specified Aromatic protons, Methylene protons (CH₂)
1,2-Indandione ¹H DMSO-d₆ 7.38–7.47 (m, 1H), 7.53–7.66 (m, 1H), 7.78–7.90 (m, 2H), 3.61 (2H) researchgate.net
1,2-Indandione ¹³C DMSO-d₆ 36.46, 124.38, 127.47, 127.89, 136.24, 136.81, 147.30, 187.58, 199.54 researchgate.net
2-[3-(4-nitrobenzylideneamino) benzylidene]-2H-indene-1, 3-dione ¹H CDCl₃ 8.57, 8.54, 8.35, 8.33-7.86 (d, 8H); 7.92-8.05 (T, 3H); 8.4, 8.3 (S, 2H) 7.1 (S, Ar-1H) iajps.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by analyzing their characteristic vibrational frequencies. nih.gov For 2-Nitro-1,3-indandione and its derivatives, these techniques are particularly useful for confirming the presence of the carbonyl (C=O) and nitro (NO₂) groups.

The IR spectrum of 1,3-indandione shows strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the two carbonyl groups. thermofisher.com In 2-Nitro-1,3-indandione, additional strong absorption bands appear due to the symmetric and asymmetric stretching vibrations of the nitro group. chemicalbook.com The exact positions of these bands can be influenced by the electronic environment and intermolecular interactions, such as hydrogen bonding in the dihydrate form.

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with large changes in the dipole moment, strong Raman bands arise from large changes in polarizability during a vibration. This makes Raman spectroscopy particularly sensitive to the vibrations of non-polar or symmetric bonds.

Table 2: Characteristic IR Absorption Frequencies for 2-Nitro-1,3-indandione

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carbonyl (C=O) Stretching 1710, 1765 (for 1,2-indandione) researchgate.net
Nitro (NO₂) Asymmetric Stretch ~1550
Nitro (NO₂) Symmetric Stretch ~1350
Aromatic C-H Stretching >3000

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. researchgate.net For 2-Nitro-1,3-indandione dihydrate, MS can confirm the molecular weight of the anhydrous form and provide clues about its structure.

Under electron ionization (EI), the molecular ion (M⁺) is formed, and its mass-to-charge ratio (m/z) corresponds to the molecular weight of the molecule. The molecular ion of 2-Nitro-1,3-indandione has an m/z of 191.14. guidechem.com The fragmentation of the molecular ion provides a unique fingerprint that can be used for structural elucidation. Common fragmentation pathways for indandione derivatives involve the loss of small neutral molecules such as carbon monoxide (CO), ethene, and for nitro derivatives, nitrogen oxides (NO, NO₂). core.ac.ukchemguide.co.uklibretexts.org

Electrospray ionization (ESI) is a softer ionization technique often used for more fragile molecules and can be coupled with tandem mass spectrometry (MS/MS) for more detailed fragmentation analysis. nih.gov ESI-MS/MS studies on related indandione derivatives have shown characteristic fragmentation patterns that allow for the identification of substituents on the aromatic ring. nih.gov

Table 3: Predicted Fragmentation Data for 2-Nitro-1,3-indandione

m/z Value Possible Fragment Notes
191 [C₉H₅NO₄]⁺ Molecular Ion (M⁺)
163 [M - CO]⁺ Loss of a carbonyl group
145 [M - NO₂]⁺ Loss of the nitro group
135 [M - 2CO]⁺ Loss of both carbonyl groups

UV-Visible Spectroscopy for Electronic Transitions and Complexation

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. This technique is valuable for studying the chromophoric system of 2-Nitro-1,3-indandione and its derivatives, as well as for investigating their complexation with other species. researchgate.netnih.gov

The UV-Vis spectrum of 1,3-indandione and its derivatives typically exhibits absorption bands corresponding to π→π* and n→π* transitions. nih.gov The introduction of a nitro group, a strong chromophore, into the 1,3-indandione structure is expected to cause a significant shift in the absorption maxima. The π→π* transitions are generally more intense than the n→π* transitions.

Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, can be studied using UV-Vis spectroscopy to understand the nature of the electronic transitions and the effect of solvent polarity on the ground and excited states of the molecule. researchgate.net Furthermore, changes in the UV-Vis spectrum upon the addition of metal ions can indicate the formation of metal complexes and can be used to determine the stoichiometry and stability of these complexes. researchgate.net

Table 4: General UV-Visible Absorption Characteristics for Indandione Derivatives

Type of Transition Wavelength Range (nm) Notes
π→π* 200-400 High intensity, associated with the aromatic system and conjugated double bonds. nih.gov
n→π* 300-500 Lower intensity, associated with the non-bonding electrons of the carbonyl oxygen atoms.

Fluorescence Spectroscopy and Photophysical Property Studies

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of a molecule. nih.gov It is particularly useful for studying the photophysical properties of fluorescent compounds like many 1,3-indandione derivatives. nih.gov

While not all indandione derivatives are fluorescent, many exhibit interesting emissive properties, especially upon reaction or complexation. bvda.comnih.gov For example, the reaction of 1,2-indandione with amino acids produces highly fluorescent products, a property exploited in forensic science for the visualization of latent fingerprints. fosterfreeman.comservice.gov.uk

The fluorescence properties of 2-Nitro-1,3-indandione and its derivatives, such as their excitation and emission maxima, quantum yields, and fluorescence lifetimes, can be investigated to understand their photophysical behavior. nih.gov The presence of the nitro group, which is often a fluorescence quencher, may significantly impact the emissive properties of the indandione scaffold. However, in some molecular architectures, nitro-containing compounds can exhibit fluorescence.

Studies on related nitro-substituted indandione derivatives have shown that their fluorescence can be modulated by their interaction with biomolecules, suggesting potential applications as fluorescent probes. nih.gov

Table 5: Illustrative Photophysical Data for a Fluorescent Indandione Derivative

Parameter Value Conditions
Absorption Maximum (λ_abs) 504 nm DMSO solution nih.gov
Emission Maximum (λ_em) Varies Dependent on excitation wavelength researchgate.net
Fluorescence Quantum Yield (Φ_F) 0.78 In saline phosphate (B84403) buffer researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Building Block in Heterocyclic Compound Synthesis

The 1,3-indandione (B147059) scaffold is a privileged structure in organic synthesis, widely used for creating fused and spiro-heterocyclic systems. nih.govresearchgate.net The introduction of a nitro group at the C-2 position significantly enhances the acidity and reactivity of this position, making 2-nitro-1,3-indandione (B181560) a potent building block for various condensation and multicomponent reactions.

While specific examples starting directly from 2-nitro-1,3-indandione are specialized, its reactivity profile suggests its utility in well-established synthetic routes. For instance, the parent 1,3-indandione is known to participate in efficient one-pot, three-component reactions with aldehydes and enaminones to yield complex fused heterocycles like indeno[1,2-b]quinoline-9,11(6H,10H)-dione derivatives. The enhanced electrophilicity of the carbonyl groups and the nucleophilicity of the C-2 anion in 2-nitro-1,3-indandione make it a prime candidate for such transformations.

Furthermore, the reaction of 1,3-indandione with reagents like hydrazinecarboxamide followed by treatment with hydrazonoyl chlorides produces bis-thiazole derivatives. nih.govencyclopedia.pub The 2-nitro derivative could potentially undergo similar reaction sequences. A significant advantage of using 2-nitro-1,3-indandione is that the nitro group itself can serve as a functional handle. For example, its reduction to an amino group can provide a nucleophilic site for subsequent intramolecular cyclization reactions, opening pathways to novel nitrogen-containing heterocyclic systems. This strategy is analogous to the use of nitro-groups in other heterocyclic syntheses, such as the formation of pyrrolo[3,4-b]indoles from N-protected 3-nitroindoles. researchgate.net

Table 1: Potential Heterocyclic Scaffolds from 2-Nitro-1,3-indandione

Heterocyclic Class Reactants (Example) Reaction Type Potential Product Feature
Indenoquinolines Aromatic Aldehyde, Enaminone Multicomponent Reaction Fused polycyclic system
Pyrrolo-indandiones Amino acids, Aldehydes Condensation/Cyclization Fused pyrrole (B145914) ring
Thiazolyl-indandiones Hydrazinecarboxamide, Hydrazonoyl chlorides Condensation/Cyclization Thiazole ring attachment

Precursor for Complex Molecular Architectures

The construction of intricate molecular architectures, such as spirocycles and polycyclic systems, often relies on domino and multicomponent reactions (MCRs) where simple starting materials are converted into complex products in a single operation. The high reactivity of 2-nitro-1,3-indandione makes it an excellent substrate for such processes. researchgate.net

The parent 1,3-indandione is a key substrate in the synthesis of diverse spirocyclic compounds. researchgate.net For example, it can undergo cycloaddition reactions to form these three-dimensionally complex structures. nih.gov A notable four-component reaction involving 1,3-indandione, an aldehyde, and two equivalents of a nitroallylic acetate (B1210297) has been used to construct highly substituted bis-spirocyclohexane skeletons through a Knoevenagel/Michael/Michael/Michael cascade. nih.gov

Given that 2-nitro-1,3-indandione contains three powerful electron-withdrawing groups attached to the C-2 carbon, it is exceptionally well-suited to act as a Michael acceptor or to initiate Knoevenagel condensations, which are key steps in many cascade reactions. This heightened reactivity can be harnessed to build complex molecular frameworks that are of interest in natural product synthesis and medicinal chemistry. researchgate.net The synthesis of these complex structures is often pursued for their unique three-dimensional properties which are underrepresented in pharmaceutical libraries. researchgate.net

Role in Dye Chemistry and Optical Materials

Derivatives of 1,3-indandione are recognized for their utility as electron acceptors in the design of dyes and materials with interesting optical properties. nih.gov These applications often center on the creation of "push-pull" chromophores, where an electron-donating group (the "push") and an electron-accepting group (the "pull") are linked by a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is the origin of their color and other optical phenomena like non-linear optical (NLO) activity.

The 1,3-indandione core is a moderate electron acceptor, but the incorporation of a nitro group at the C-2 position dramatically enhances this property. 2-Nitro-1,3-indandione is therefore a powerful building block for potent push-pull dyes. Through a Knoevenagel condensation reaction with various aromatic aldehydes bearing electron-donating substituents (e.g., dimethylamino, methoxy (B1213986) groups), a range of intensely colored dyes can be synthesized. The strong electron-accepting nature of the 2-nitro-1,3-indandione moiety can lead to materials with large NLO responses. Furthermore, derivatives of 1,3-indandione have been patented for use in dye compositions for coloring keratin (B1170402) materials like hair, where they generate color by reacting with amine functionalities. google.com

Table 2: General Structure of Push-Pull Dyes from 2-Nitro-1,3-indandione

Component Role Example Structure
Electron Acceptor Pulls electron density 2-Nitro-1,3-indandione
π-Conjugated Bridge Facilitates charge transfer -CH=CH- (vinyl)
Electron Donor Pushes electron density N,N-Dimethylaniline

The components are linked via a Knoevenagel condensation.

Applications in Chemical Sensing and Probes

The principles that make 2-nitro-1,3-indandione derivatives useful in dye chemistry also underpin their potential application in chemical sensing. nih.gov Optical chemical sensors operate by signaling the presence of a specific analyte through a change in their optical properties, such as color (colorimetric sensor) or fluorescence (fluorometric sensor). harvard.edu This change is typically triggered by the binding of the analyte to a receptor unit, which in turn perturbs the electronic structure of an attached chromophore.

Derivatives of 1,3-indandione have been explored for this purpose. For example, a push-pull dye incorporating the indandione acceptor and a crown ether donor was shown to be a candidate for ion sensing. nih.gov The binding of a metal cation into the crown ether modulates the electron-donating ability of that unit, which is transduced into a change in the absorption spectrum of the dye.

The use of a nitro group can be particularly effective in designing sensors for anions. The strong electron-withdrawing effect of the nitro group can enhance the acidity of nearby N-H or O-H protons, making them better hydrogen-bond donors for recognizing anions like fluoride (B91410) or acetate. mdpi.com A hypothetical sensor based on 2-nitro-1,3-indandione could involve a derivative where the indandione moiety is linked to a specific ion receptor. The powerful electronic influence of the nitro-indandione core would make the optical properties of the molecule highly sensitive to the binding event, potentially leading to a significant and easily detectable color or fluorescence change.

Biological Activity and Structure Activity Relationship Sar Studies of 2 Nitro 1,3 Indandione Dihydrate Derivatives

Anti-inflammatory Activities of Indandione Derivatives

Derivatives of 1,3-indandione (B147059) are recognized for their anti-inflammatory properties. nih.gov Research into these compounds has explored their potential to mitigate inflammatory responses, often through mechanisms involving the modulation of pro-inflammatory mediators.

Studies on hybrid molecules incorporating the indandione scaffold have provided insights into their anti-inflammatory potential. For instance, certain indole-imidazolidine derivatives have demonstrated notable anti-inflammatory effects by reducing the migration of leukocytes and diminishing the release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) in experimental models. nih.gov This suggests that the anti-inflammatory action of these derivatives is linked to the modulation of the immune system's response. nih.gov

The structural features of these derivatives play a crucial role in their anti-inflammatory efficacy. For example, in a series of new thiourea (B124793) derivatives of naproxen, compounds with specific aromatic amine and amino acid ester substitutions showed significant anti-inflammatory activity in carrageenan-induced rat paw edema models. mdpi.com One derivative, in particular, exhibited high anti-edematous activity, which was correlated with potent inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory pathway. mdpi.com

The influence of the nitro group on anti-inflammatory activity has also been investigated. In a study of nitric oxide-donating hybrids, a derivative with a nitro substituent showed less anti-inflammatory potency compared to its unsubstituted counterpart, highlighting the nuanced role of this functional group in modulating biological activity. researchgate.net

Table 1: Anti-inflammatory Activity of Selected Indandione and Related Derivatives
Compound/Derivative ClassModel/AssayKey FindingsReference
Indole-imidazolidine derivatives (LPSF/NN-52 and LPSF/NN-56)Air pouch and carrageenan-induced peritonitis modelsReduced leukocyte migration and release of TNF-α and IL-1β. nih.gov nih.gov
Thiourea derivatives of naproxenCarrageenan-induced rat paw edemaDose-dependent reduction in paw edema; some derivatives showed over 50% inhibition. mdpi.com mdpi.com
Nitric oxide donating fenamate derivative (with -NO2 group)Carrageenan-induced paw edemaLess active as an anti-inflammatory agent compared to the unsubstituted analog. researchgate.net researchgate.net

Antimicrobial and Antifungal Efficacy Investigations

The 1,3-indandione core and its derivatives have been identified as possessing significant antimicrobial and antifungal capabilities. nih.govijpsr.com The introduction of various substituents onto this scaffold allows for the modulation of activity against a range of pathogenic microorganisms.

A series of newly synthesized 1,3-indandione derivatives demonstrated moderate antibacterial activity against selected strains of Staphylococcus aureus and Escherichia coli. ijpsr.com Within the same study, certain compounds were found to be particularly potent as antifungal agents. ijpsr.com The findings underscore the potential of developing new antibacterial and antifungal agents based on the pharmacophoric features of styryl and imine groups attached to the indandione ring. ijpsr.com

The presence of a nitro group is a recurring feature in compounds with antimicrobial properties. For example, 5-nitro-2-phenylindole has been identified as a promising lead structure that can enhance the susceptibility of S. aureus to antibiotics, potentially through the inhibition of efflux pumps. nih.gov Similarly, various 5-nitroimidazole derivatives have been synthesized and evaluated, with some showing efficacy against both bacteria and fungi, exhibiting minimum inhibitory concentrations (MICs) in the range of 7.3-125 µg/ml. nih.gov Other derivatives in the same study were particularly effective against fungi, with MIC values as low as 3-25 µg/ml. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Selected Indandione and Related Nitro Derivatives
Derivative ClassMicroorganismActivity (MIC/Observation)Reference
1,3-Indanedione Schiff basesS. aureus, E. coliModerate antibacterial activity. ijpsr.com ijpsr.com
1,3-Indanedione Schiff basesFungal strainsSome compounds showed potent antifungal activity. ijpsr.com ijpsr.com
5-Nitroimidazole derivativesBacteria and FungiMIC values ranging from 7.3-125 µg/ml. nih.gov nih.gov
5-Nitroimidazole derivativesFungiMIC values ranging from 3-25 µg/ml. nih.gov nih.gov
Indole-triazole derivative (3d)Various bacteria and fungiBroad-spectrum activity with MICs of 3.125-50 µg/mL. nih.gov nih.gov

Anticoagulant Properties and Mechanisms

One of the most well-documented biological activities of 1,3-indandione derivatives is their anticoagulant effect. nih.govnih.gov These compounds are structurally and mechanistically related to the coumarin (B35378) class of anticoagulants and function by interfering with the vitamin K cycle. The primary mechanism of action involves the inhibition of the enzyme Vitamin K epoxide reductase, which is essential for the synthesis of various blood clotting factors. nih.gov

The anticoagulant efficacy of these derivatives is typically evaluated by measuring the prothrombin time (PT), which is a measure of the blood's clotting tendency. researchgate.netsrce.hr In a study involving the synthesis of various 2-substituted indane-1,3-diones, the anticoagulant activity was screened, and the results were compared with the established drug anisindione (B1667423). researchgate.netsrce.hr One particular derivative, 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione, demonstrated a significantly prolonged prothrombin time of 33.71 seconds, which was very close to that of anisindione (36.0 seconds). researchgate.netsrce.hr This highlights the sensitivity of the anticoagulant activity to the nature of the substituent at the 2-position of the indandione ring.

The development of new anticoagulant rodenticides has also utilized the 1,3-indandione scaffold, often in combination with fluorine-containing groups to enhance toxicity. nih.gov These studies further affirm the potent and tunable anticoagulant properties of this class of compounds. nih.gov

Table 3: Anticoagulant Activity of Selected Indandione Derivatives
CompoundProthrombin Time (PT) in seconds (± SD)Reference
2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione (3c)33.71 (± 26.01) researchgate.netsrce.hr
Anisindione (reference drug)36.0 (± 26.42) researchgate.netsrce.hr
2-(4-Methoxyphenyl)indane-1,3-dione26.39 (± 15.75) srce.hr
2-(4-Chlorophenyl)indane-1,3-dione22.93 (± 5.25) srce.hr
Placebo13.97 (± 1.87) srce.hr

Anticancer and Cytotoxic Investigations

The 1,3-indandione framework is a feature of various compounds investigated for their potential as anticancer agents. nih.gov The cytotoxic activity of these derivatives against cancer cell lines is a key area of research, with the goal of identifying novel therapeutic leads.

Nitro-substituted compounds, in particular, have shown promise in this area. For instance, a series of new nitro-substituted thiazolyl hydrazone derivatives were synthesized and evaluated for their cytotoxic effects. mdpi.com One compound, 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole, was identified as a promising anticancer agent against MCF-7 breast cancer cells due to its inhibitory effects (IC₅₀ = 125 µg/mL) and relatively low toxicity towards normal NIH/3T3 cells (IC₅₀ > 500 µg/mL). mdpi.com

Similarly, novel 2-nitro acridone (B373769) derivatives have demonstrated significant cytotoxicity. researchgate.net Certain compounds from this series showed good cytotoxic activity against the National Cancer Institute's 60 human cancer cell line panel. researchgate.net The presence of a nitro group, in combination with other structural features, is often presumed to contribute to these cytotoxic effects. researchgate.net

The cytotoxic potential is not limited to nitro-containing compounds. Studies on organometallic derivatives, such as those of gallium, tin, and titanium, have also shown significant anticancer activity. mdpi.com For example, triphenyltin(IV) derivatives exhibited IC₅₀ values against various cancer cell lines that were 30 to 112 times higher than that of cisplatin. mdpi.com

Table 4: Cytotoxic Activity of Selected Indandione-Related and Nitro-Derivatives
Compound/Derivative ClassCancer Cell LineActivity (IC₅₀ in µM or µg/mL)Reference
Nitro-substituted thiazolyl hydrazone derivativeMCF-7 (Breast)125 µg/mL mdpi.com
Nitro-substituted thiazolyl hydrazone derivativeNIH/3T3 (Normal)> 500 µg/mL mdpi.com
Novel 2-nitro acridone derivativesVarious (NCI-60 panel)Good cytotoxicity observed for several compounds. researchgate.net
Triphenyltin(IV) derivativesVarious30 to 112 times more active than cisplatin. mdpi.com
2-Thioxo-oxazolidin-4-one derivative (NB-5)7 human tumor cell linesInhibited growth of all tested cell lines. nih.gov

Neuroprotective Potential, including Alzheimer's Disease Research

Derivatives of 1,3-indandione are being increasingly investigated for their neuroprotective properties, with a particular focus on neurodegenerative conditions like Alzheimer's disease (AD). nih.gov The therapeutic strategies often target key pathological features of the disease, such as cholinergic dysfunction and amyloid-beta (Aβ) plaque formation. nih.govnih.gov

One of the mechanisms through which indandione derivatives may exert their neuroprotective effects is by inhibiting acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). nih.gov Maintaining adequate levels of acetylcholine is a key therapeutic approach in managing the cognitive symptoms of AD.

Furthermore, compounds with an indole (B1671886) nucleus, which is structurally related to the indandione core, have demonstrated significant neuroprotective potential through multiple mechanisms. nih.gov These include the ability to chelate metal ions like copper, which are implicated in oxidative stress and Aβ aggregation, as well as possessing antioxidant properties that protect against reactive oxygen species (ROS). nih.gov Some indole-phenolic hybrids have been shown to not only protect cells from Aβ-induced cytotoxicity but also to promote the disaggregation of Aβ fibrils. nih.gov These multifaceted actions position such compounds as promising candidates for the development of multifunctional agents for AD therapy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This tool is invaluable in medicinal chemistry for predicting the activity of novel compounds, thereby streamlining the drug discovery process.

QSAR models have been successfully applied to predict the toxicity of nitroaromatic compounds. nih.gov These models use a variety of molecular descriptors to quantify the structural features of the molecules and correlate them with their toxicological endpoints, such as the 50% lethal dose (LD₅₀). nih.gov Advanced machine learning techniques, such as Support Vector Regression (SVR) and ensemble models, have been employed to develop robust and predictive QSAR models for nitroaromatics, achieving high correlation coefficients (R² values up to 0.95 for test sets). nih.gov

In the context of anticancer activity, QSAR studies on nitroazole derivatives have revealed the importance of specific physicochemical properties for their biological action. nih.gov It was found that the hydrophobicity, molar refraction, and charge characteristics of the nitro anion radical derivatives were more significant for their interaction with molecular targets than those of the parent compounds. nih.gov This suggests that the one-electron reduction of the nitro group can be a crucial step for the anticancer activity of these drugs. nih.gov Such insights derived from QSAR models are critical for the rational design of more potent therapeutic agents.

Interactions with Biological Macromolecules (e.g., DNA, Proteins)

The biological effects of many therapeutic agents, including derivatives of 2-Nitro-1,3-indandione (B181560), are often mediated through their interactions with biological macromolecules such as proteins and DNA. The nature and strength of these interactions are critical determinants of a compound's efficacy and mechanism of action.

Nitroaromatic compounds have been shown to engage in specific noncovalent interactions with proteins. A notable example is the π-hole interaction, where the electropositive region on the nitrogen atom of the nitro group interacts favorably with electron-rich lone pairs on protein residues, such as oxygen and sulfur atoms. nih.gov These interactions, with computed energies of approximately -5 kcal/mol, are believed to contribute to the binding affinity and functional effects of nitroaromatic ligands. nih.gov

The interaction of nitro-containing compounds with DNA is another important area of investigation. Some 1-nitroacridine derivatives have been found to bind covalently to DNA, forming crosslinks that can inhibit DNA replication and transcription. nih.gov Other nitro-derivatives, such as synthetic nitro-flavones, have been shown to interact with DNA through non-covalent mechanisms like partial intercalation and minor-groove binding. researchgate.net These interactions can lead to cytotoxic effects, which is a desirable property for anticancer agents. researchgate.net Furthermore, reactive nitrogen species like peroxynitrite can lead to the nitration of DNA bases, particularly guanine, which can alter the structure and function of DNA. mdpi.com

Table 5: DNA Interaction Profile of Selected Nitro-Derivatives
Compound/Derivative ClassMacromoleculeBinding Mode/Interaction TypeKey FindingReference
1-Nitroacridine derivativeDNACovalent binding, crosslinkingStrongly inhibits RNA biosynthesis in living cells. nih.gov nih.gov
Synthetic nitro-flavone derivativeDNAPartial intercalation, minor-groove bindingBinding is spontaneous, endothermic, and entropy-driven. researchgate.net researchgate.net
Nitroaromatic ligandsProteinsπ-hole interactionInteraction energy of about -5 kcal/mol with protein lone pairs. nih.gov nih.gov
Peroxynitrite derivativesDNA (Guanine)NitrationForms 8-nitroguanine, leading to DNA damage. mdpi.com mdpi.com
2-Nitro acridone derivativesCalf Thymus DNAIntercalationBinding constants in the range of 0.3 to 3.9 × 10⁵ M⁻¹. researchgate.net researchgate.net

Future Research Directions and Perspectives

Emerging Synthetic Strategies for 2-Nitro-1,3-indandione (B181560) Dihydrate

While classical syntheses of 1,3-indandione (B147059) derivatives, such as the condensation of phthalic anhydride (B1165640) with active methylene (B1212753) compounds like malonic acid, are well-established, modern chemistry seeks more efficient, diverse, and sustainable routes. mdpi.com For substituted indandiones, including those with electron-withdrawing groups like nitro functions, the condensation of the corresponding phthalic anhydride with malonic acid in pyridine (B92270) has been a straightforward approach. mdpi.com However, future research is pivoting towards more innovative strategies.

Emerging synthetic methods are focusing on expanding the chemical space of indandione derivatives. One such approach is electrochemical synthesis , which has been used to prepare indandione derivatives by reacting catechols with indandiones to form 2-substituted products through a Michael addition reaction. nih.gov Another promising avenue involves multi-step syntheses that build complexity. For instance, a Knoevenagel condensation between 1,3-indandione and an appropriate aminophenyl ketone can produce a styrylated indandione intermediate. ijpsr.com This intermediate can then be used to generate a series of Schiff bases (imines) by reacting it with various aldehydes, thereby creating a library of novel derivatives. ijpsr.com These modern strategies offer pathways to compounds that were previously difficult to access.

Table 1: Comparison of Synthetic Strategies for Indandione Derivatives

Strategy Description Key Reactants Advantages Reference
Classical Condensation Condensation of a phthalic anhydride derivative with an active methylene compound. Substituted Phthalic Anhydride, Malonic Acid Straightforward route for specific substitutions. mdpi.com
Electrochemical Synthesis Michael addition reaction between an indandione and an o-benzoquinone (generated from catechol oxidation). 1,3-Indandione, Catechol Provides access to catechol-substituted derivatives with potential redox activity. nih.gov
Multi-step Knoevenagel/Schiff Base Formation Initial Knoevenagel condensation followed by reaction with various aldehydes to form imines. 1,3-Indandione, Aminophenyl Ketone, Aldehydes Allows for the creation of a diverse library of derivatives from a common intermediate. ijpsr.com

Exploration of Novel Biological Targets for Indandione Derivatives

Indandione derivatives have been recognized for a wide spectrum of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. researchgate.net Research is now moving beyond these established areas to identify and validate novel molecular targets, which could lead to treatments for a range of challenging diseases.

One of the most promising areas is in neurodegenerative disorders. Derivatives of 1,3-indandione have been synthesized and evaluated as potent acetylcholinesterase (AChE) inhibitors . researchgate.net By blocking this enzyme, these compounds can increase acetylcholine (B1216132) levels in the brain, a key strategy in managing Alzheimer's disease. researchgate.net

Another significant direction is the development of agents for cardiovascular diseases. Novel indandione derivatives, particularly those incorporating a catechol ring, have shown significant antiplatelet aggregation activity . nih.gov These compounds are being investigated for their ability to inhibit platelet aggregation induced by agents like arachidonic acid (AA) and ADP, suggesting their potential as dual-acting antiplatelet and anticoagulant drugs. nih.gov

Furthermore, in the fight against infectious diseases, indandione derivatives are being explored as potential anti-tubercular agents . Computational studies have identified the bacterial enzyme Enoyl-Acyl Carrier Protein Reductase (InhA) as a key target. ajchem-a.com InhA is crucial for the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis, and inhibiting it represents a validated strategy for new tuberculosis therapies. ajchem-a.com

Table 2: Novel Biological Targets for Indandione Derivatives

Biological Target Therapeutic Area Mechanism of Action Reference
Acetylcholinesterase (AChE) Alzheimer's Disease Inhibition of AChE to increase neurotransmitter levels. researchgate.net
Platelet Aggregation Pathways (ADP & AA) Cardiovascular Disease Inhibition of platelet aggregation to prevent clot formation. nih.gov
Enoyl-Acyl Carrier Protein Reductase (InhA) Tuberculosis Inhibition of mycolic acid synthesis in Mycobacterium tuberculosis. ajchem-a.com

Advanced Computational Approaches in 2-Nitro-1,3-indandione Dihydrate Research

Computational chemistry provides powerful tools to predict molecular properties, elucidate reaction mechanisms, and guide the design of new compounds, thereby accelerating the research and development process. For 2-nitro-1,3-indandione and its analogs, these approaches are proving invaluable.

Quantum mechanical calculations are used to understand the fundamental electronic structure and behavior of these molecules. For the related compound 2-nitroso-1,3-indandione, methods like MNDO (Modified Neglect of Diatomic Overlap) have been employed to study its tautomeric equilibrium. These calculations determined that the oxime tautomer is the most stable form, a finding that aligns with experimental spectroscopic data.

In the context of drug discovery, molecular docking and molecular dynamics (MD) simulations are critical. Researchers have used these techniques to screen libraries of 1,3-indandione derivatives against specific biological targets. ajchem-a.com For instance, in the search for new anti-tubercular agents, programs like Chimera and PyRx Virtual Screening Tool were used to dock candidate molecules into the active site of the InhA enzyme. ajchem-a.com This process helps predict the binding affinity and orientation of the ligand within the receptor's binding pocket. Further analysis using tools like Schrödinger's Maestro and genetic algorithms can refine these predictions and calculate the binding energies, providing a rational basis for selecting the most promising compounds for synthesis and biological testing. ajchem-a.com

Table 3: Computational Methods in Indandione Research

Computational Method Application Software/Tools Insights Gained Reference
Quantum Mechanics (e.g., MNDO) Tautomer stability analysis. N/A Determination of the most stable tautomeric form (e.g., oxime vs. nitroso).
Molecular Docking Virtual screening, binding mode prediction. Chimera, PyRx, Schrödinger's Maestro Assessment of binding affinity and interaction with enzyme active sites (e.g., InhA). ajchem-a.com
Genetic Algorithms Energy calculations for ligand-receptor binding. N/A Evaluation of hydrogen bond lengths and binding energy of docked conformations. ajchem-a.com

Development of New Analytical and Spectroscopic Probes

The development of sensitive and specific analytical methods is crucial for characterizing new compounds and studying their interactions. For 2-nitro-1,3-indandione and its derivatives, spectroscopic techniques are fundamental. IR and UV-Vis spectroscopy are routinely used to confirm the structure and study the electronic properties of these compounds. For example, in the study of 2-nitroso-1,3-indandione's tautomers, a weak IR band at 3687 cm⁻¹ was interpreted as evidence of incomplete intramolecular hydrogen bonding in the stable oxime form.

Looking forward, there is potential to develop indandione derivatives as specialized analytical probes. The inherent fluorescence of some indandione structures makes them attractive candidates for this purpose. Research on 1,2-indandiones has shown their exceptional utility as fluorogenic reagents for the visualization of latent fingerprints on porous surfaces like paper. researchgate.net These reagents react with amino acids in fingerprint residues to produce highly fluorescent products. researchgate.net

Future research could focus on designing derivatives of 2-nitro-1,3-indandione that act as selective spectroscopic probes for specific ions or biomolecules. An important advancement in this area has been the use of additives to enhance detection sensitivity. For instance, the fluorescence of fingerprints developed with 1,2-indandione can be significantly enhanced by post-treatment with a zinc salt solution , demonstrating a practical way to improve the performance of an analytical probe. researchgate.net This principle could be applied to develop new probes based on the 2-nitro-1,3-indandione scaffold for various bioanalytical applications.

Table 4: Analytical and Spectroscopic Techniques for Indandione Derivatives

Technique Application Key Findings / Potential Reference
Infrared (IR) Spectroscopy Structural characterization, study of tautomerism. Identification of functional groups and hydrogen bonding patterns.
UV-Vis Spectroscopy Analysis of electronic transitions and tautomeric forms in solution. Confirmation of the dominant tautomer in solution by comparing experimental and computational spectra.
Fluorescence Spectroscopy Development of analytical probes. Use of 1,2-indandiones as highly sensitive reagents for latent fingerprint detection. researchgate.net
Nuclear Magnetic Resonance (NMR) Detailed structural elucidation. Provides structural information for new indandione derivatives and their reaction products. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-nitro-1,3-indandione dihydrate, and how are reaction conditions optimized to avoid byproducts?

  • Methodology : The compound is synthesized via nitration of 1,3-indandione derivatives. Critical parameters include temperature control (e.g., avoiding exceeding 130°C to prevent explosive decomposition of intermediates) and stoichiometric ratios of nitrating agents. For example, Scheme 5 in describes nitration of methylene groups in indandione using nitric acid/sulfuric acid mixtures. Reaction monitoring via TLC or HPLC ensures purity, and recrystallization from aqueous ethanol yields the dihydrate form .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodology : IR spectroscopy identifies key functional groups (e.g., C=O stretches at ~1700 cm⁻¹ and nitro group vibrations at ~1520 cm⁻¹). UV-Vis spectroscopy (e.g., λmax ~288 nm in acetic acid, as in ) and NMR (¹³C for carbonyl and nitro carbons) provide complementary structural validation. MNDO and CNDO/S computational methods () predict electronic transitions, aiding in spectral interpretation .

Q. How can researchers safely handle this compound given its thermal instability?

  • Methodology : Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition thresholds. notes explosive decomposition above 239°C for related silver salts. Storage at ≤4°C in inert atmospheres and avoidance of sealed reaction vessels above 130°C are recommended. Safety protocols include small-scale reactions and remote monitoring during synthesis .

Q. What purification methods are effective for isolating this compound?

  • Methodology : Column chromatography using silica gel (eluent: ethyl acetate/hexane) removes nitro-substituted byproducts. Recrystallization from ethanol/water (1:3 v/v) isolates the dihydrate form. Purity is verified via melting point analysis (mp >300°C, as in ) and HPLC with UV detection .

Q. How does the dihydrate form influence the compound’s solubility and reactivity compared to anhydrous forms?

  • Methodology : Solubility tests in polar (water, DMSO) and nonpolar (hexane) solvents show enhanced solubility in aqueous ethanol due to hydrogen bonding. Reactivity studies (e.g., nucleophilic additions) compare hydration states via kinetic assays. The dihydrate’s stability in protic solvents makes it preferable for aqueous-phase reactions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitration in 1,3-indandione derivatives?

  • Methodology : Computational studies (DFT with exact exchange functionals, as in ) model electron density distributions to predict nitration sites. Experimental validation involves synthesizing isotopologs and analyzing substituent effects via Hammett plots. ’s Scheme 5 highlights methylene group activation for nitration due to resonance stabilization .

Q. How do tautomeric equilibria of 2-nitro-1,3-indandione derivatives affect their chemical reactivity?

  • Methodology : MNDO calculations () compare the stability of oxime (A), keto (B), and enol (C) tautomers. Kinetic studies (e.g., trapping tautomers via rapid quenching) and ¹H-NMR in DMSO-d6 monitor equilibria. The oxime form (A) dominates in solution, influencing nucleophilic attack at the α-carbon .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.